4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under high-temperature conditions to form the thienopyrimidine core . Another method includes the use of guanidine hydrochloride and chalcone derivatives to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine: Similar in structure but may have different substituents.
Pyrimidine: Lacks the sulfur atom present in thienopyrimidines.
Purine: Contains a fused imidazole ring instead of a thiophene ring.
Uniqueness
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAMZTOKACCSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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